6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-
Overview
Description
6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- is a complex organic compound with a unique structure that includes an eicosenoic acid backbone, acetylamino group, and multiple hydroxyl groups. This compound is of interest in various scientific fields due to its potential biological activities and applications.
Scientific Research Applications
6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
While the specific mechanism of action for 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- is not clearly defined, there is some evidence to suggest that certain omega-6 fatty acids, such as eicosadienoic acid (EDA), may play a beneficial role in inflammation . Studies have inconsistently shown EDA to be inversely associated with insulin resistance and type 2 diabetes (T2D) .
Safety and Hazards
Future Directions
Future research should focus on elucidating the synthesis, chemical reactions, physical and chemical properties, and safety and hazards of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-. In addition, the role of this compound in mitigating insulin resistance and lowering the risk of diabetes and the associated states of inflammation should be further investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Eicosenoic Acid Backbone: This can be achieved through the elongation of shorter fatty acids or through the modification of existing eicosenoic acids.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group, which can be done using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Eicosenoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-: Similar backbone but different functional groups.
Omega-6 Eicosadienoic Acid: Similar fatty acid structure but lacks the acetylamino and multiple hydroxyl groups.
Uniqueness
6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- is unique due to its combination of an eicosenoic acid backbone with an acetylamino group and multiple hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
(E)-2-acetamido-3,4,5,14-tetrahydroxyicos-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)20(27)21(28)19(22(29)30)23-16(2)24/h12,15,17-21,25-28H,3-11,13-14H2,1-2H3,(H,23,24)(H,29,30)/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFZVQCKAPPEFZ-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)NC(=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)NC(=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121025-47-6 | |
Record name | Sphingofungin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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